2-Aminophenol serves as a crucial starting material for the synthesis of diverse pharmaceuticals and dyes. Its reactive functional groups allow for chemical modifications leading to various desired compounds. For instance, it is a precursor to paracetamol (acetaminophen), a widely used pain reliever and antipyretic [National Center for Biotechnology Information, PubChem ]. Additionally, 2-aminophenol contributes to the production of hair dyes and azo dyes used in textiles [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].
The unique combination of donor atoms (nitrogen and oxygen) in 2-aminophenol makes it a valuable ligand for forming complexes with various metal ions. These metal complexes exhibit interesting properties with potential applications in diverse fields. Research on 2-aminophenol-based metal complexes explores their:
Computational methods utilize 2-aminophenol as a model molecule to study various chemical and physical phenomena. Researchers employ simulations to understand:
2-Aminophenol is an organic compound with the chemical formula C₆H₇NO. It appears as colorless needles or white crystalline solids that can turn tan to brown upon exposure to air and light. The compound has a melting point of approximately 172 °C and a boiling point of 164 °C, with a density of 1.328 g/cm³. It is slightly soluble in water (17 g/L at 20 °C) and more soluble in ethanol, while being insoluble in benzene . As an amphoteric molecule, it can act as both an acid and a base, making it a versatile reagent in organic synthesis.
2-Aminophenol exhibits various biological activities, including:
The synthesis of 2-aminophenol typically involves the reduction of o-nitrophenol using hydrogen gas in the presence of catalysts such as iron or sodium sulfide . This method is favored for industrial applications due to its efficiency and yield.
2-Aminophenol has diverse applications across various industries:
Similar compounds include:
Compound | Structure Type | Unique Features |
---|---|---|
4-Aminophenol | Isomer | Primarily used as a dye intermediate; less reactive than 2-aminophenol. |
m-Aminophenol | Isomer | Less commonly used; mainly serves as a dye intermediate. |
Aniline | Simple amine | More basic than 2-aminophenol; used primarily in dye manufacturing. |
Hydroxyaniline | Hydroxy-substituted amine | Used in dye production; less versatile than 2-aminophenol. |
While 2-aminophenol shares structural similarities with these compounds, its unique combination of amino and hydroxyl groups allows it to participate in a broader range of
2-Aminophenol first gained prominence in the early 20th century as a photographic developing agent under trade names like Atomal and Ortol. Its utility expanded with the discovery of its role in synthesizing heterocyclic compounds such as benzoxazoles, which became critical for dye manufacturing. Early industrial synthesis relied on the reduction of 2-nitrophenol using iron or hydrogen gas, a method still employed today due to its cost-effectiveness.
A pivotal advancement occurred in the 1990s with the elucidation of enzymatic pathways for 2-aminophenol degradation. Pseudomonas pseudoalcaligenes JS45 was found to metabolize nitrobenzene into 2-aminophenol via reductive pathways, highlighting its environmental relevance. Concurrently, Ru-catalyzed C–H hydroxylation methods emerged, enabling direct functionalization of anilides into 2-aminophenol derivatives.
2-Aminophenol’s structure facilitates cyclization reactions, making it indispensable for constructing nitrogen- and oxygen-containing heterocycles. For example:
Recent studies emphasize 2-aminophenol’s role in drug precursors:
Transition-metal-free protocols have revolutionized synthesis. A 2024 study demonstrated a regioselective -sigmatropic rearrangement of N-arylhydroxylamines to 2-aminophenols at ambient conditions, achieving 85–92% yields. Similarly, aerobic oxidation catalyzed by Cu(II) complexes mimics phenoxazinone synthase activity, enabling eco-friendly dye production.
Sustainable methods dominate recent research:
Enzymatic pathways are being harnessed for biodegradation and biosynthesis:
Density functional theory (DFT) studies reveal charge-transfer mechanisms in Schiff base sensors. For instance, MLCT (metal-to-ligand charge transfer) interactions in Cu²⁺-ligand complexes enable selective ion detection.
Property | Value | Source |
---|---|---|
Molecular Weight | 109.13 g/mol | |
Melting Point | 170–175°C | |
Boiling Point | 164°C (15 mbar) | |
Solubility in Water | 17 g/L (20°C) | |
pKa (NH₂) / pKa (OH) | 4.78 / 9.97 | |
LogP (Octanol-Water) | 0.52–0.62 |
Industrial synthesis of 2-aminophenol relies primarily on the reduction of 2-nitrophenol, which represents the most economically viable and scalable approach for large-scale production [1]. The traditional industrial methodology involves the catalytic hydrogenation of 2-nitrophenol using hydrogen gas in the presence of various transition metal catalysts [1]. This process typically employs palladium, platinum, or nickel-based catalysts supported on carbon or alumina substrates to facilitate the selective reduction of the nitro group to the corresponding amino functionality [1].
The conventional industrial approach utilizes iron powder reduction as the predominant method, where 2-nitrochlorobenzene serves as the starting material [2]. This process involves hydrolysis of 2-nitrochlorobenzene followed by iron powder reduction, though it suffers from significant environmental drawbacks including serious pollution from waste products and relatively low product yields due to iron sludge formation [2]. The iron reduction process typically operates under acidic conditions with elevated temperatures ranging from 80 to 120 degrees Celsius [2].
Alternative industrial methodologies include hydrogenation reduction, nitration re-reduction, and sodium sulfide reduction processes [2]. The hydrogenation reduction approach employs 2-nitrophenol as the raw material with ethanol as solvent, though this method encounters challenges due to the limited solubility of 2-nitrophenol in water and the high solubility and instability of 2-aminophenol in organic solvents [2]. The sodium sulfide reduction method, while feasible, yields low product quantities and generates significant environmental pollution due to high chloride ion concentrations in the resulting wastewater [2].
Recent industrial developments have focused on environmentally conscious production methods that minimize waste generation and improve atom economy [2]. One notable advancement involves a recycling-oriented process utilizing sodium hydrosulfide for reduction reactions, followed by acidification with sulfuric acid to recover sodium sulfate crystals [2]. This approach enables the recovery and reuse of hydrogen sulfide gas through absorption towers, significantly reducing waste generation and improving the overall sustainability of the production process [2].
Laboratory-scale synthesis of 2-aminophenol encompasses diverse methodologies tailored for research applications and small-scale production requirements. The ruthenium-catalyzed carbon-hydrogen mono-hydroxylation of anilides represents a sophisticated approach for synthesizing 2-aminophenols with excellent reactivity and regioselectivity [9]. This methodology demonstrates remarkable functional group tolerance and achieves high yields through a novel directing group strategy that enables selective functionalization of aromatic carbon-hydrogen bonds [9].
A particularly elegant laboratory synthesis involves the preparation of 2-aminophenol from salicylic acid through a multi-step sequence [10]. This approach begins with the synthesis of salicylamide from salicylic acid using carbamide and boric acid as catalyst under molten conditions at 180 degrees Celsius [10]. The process continues with a Hofmann rearrangement reaction using household bleach and sodium hydroxide to generate 4,5-benzoxazolone intermediate, which undergoes subsequent hydrolysis with dilute hydrochloric acid to yield 2-aminophenol [10]. This method achieves yields of approximately 31 percent, which can be improved to 89 percent through optimization of hydrochloric acid concentrations [10].
Transfer hydrogenation methodologies have emerged as attractive alternatives for laboratory synthesis, utilizing formic acid as a hydrogen source in combination with palladium catalysts and solid acid co-catalysts [11]. These approaches operate under milder conditions compared to traditional hydrogenation methods while maintaining good selectivity for the desired aminophenol products [11]. The transfer hydrogenation protocol offers advantages in terms of operational safety and experimental convenience, particularly for research laboratories with limited high-pressure hydrogen handling capabilities [11].
Electrochemical synthesis approaches have gained attention as environmentally friendly alternatives for laboratory-scale 2-aminophenol production [29]. These methods utilize electroreduction of 4-nitrophenol using porous gold micropillars as electrodes, providing an efficient and green synthetic route [29]. The electrochemical approach eliminates the need for chemical reducing agents and operates under ambient conditions, making it particularly suitable for research applications requiring precise control over reaction parameters [29].
The regioselective protocol demonstrates exceptional substrate scope tolerance, accommodating various functional groups while maintaining high regioselectivity throughout the transformation [15]. The reaction proceeds through a metal-free and oxidant-free pathway, eliminating the need for expensive transition metal catalysts or harsh oxidizing conditions [15]. This characteristic makes the methodology particularly attractive for applications requiring mild reaction conditions or compatibility with sensitive functional groups [15].
Mechanistic investigations reveal that the transformation involves initial formation of methyl chlorosulfonate through the reaction of sulfuryl chloride with methanol [15]. The N-arylhydroxylamine substrate subsequently undergoes nucleophilic attack to generate a reactive intermediate that proceeds through the [3] [3]-sigmatropic rearrangement [15]. The rearrangement step establishes the regioselectivity of the process, directing the formation of the aminophenol product to the desired substitution pattern [15].
Scalability studies demonstrate that this regioselective methodology can be successfully applied to gram-scale reactions without significant loss of efficiency or selectivity [15]. The products obtained through this approach can be readily converted into structurally diverse functional molecules under various reaction conditions, highlighting the synthetic utility of the 2-aminophenol products [15]. The mild reaction conditions and broad functional group tolerance make this methodology particularly valuable for late-stage functionalization of complex molecular architectures [15].
Green chemistry principles have driven the development of environmentally sustainable methods for 2-aminophenol synthesis, emphasizing atom economy, waste reduction, and the use of benign solvents and reagents. The utilization of pressurized carbon dioxide and water systems represents a breakthrough in green synthesis methodology [25]. This approach employs platinum-tin catalysts supported on alumina for the catalytic hydrogenation of nitrobenzene, achieving 85 percent selectivity toward 4-aminophenol formation under environmentally benign conditions [25].
The carbon dioxide-water system eliminates the need for mineral acids by utilizing self-neutralizable carbonic acid, significantly reducing the environmental impact of the synthesis process [25]. This methodology operates at 140 degrees Celsius under 5.5 megapascals carbon dioxide pressure and 0.2 megapascals hydrogen pressure, demonstrating the feasibility of conducting aminophenol synthesis under supercritical or near-supercritical conditions [25]. The process benefits from the unique solvation properties of the carbon dioxide-water mixture, which facilitates both the hydrogenation and rearrangement steps required for aminophenol formation [25].
TEMPO-catalyzed electrochemical approaches represent another significant advancement in green 2-aminophenol synthesis [22]. This methodology utilizes 2,2,6,6-tetramethylpiperidine 1-oxyl as an organocatalyst in electrochemical dehydrogenative cyclocondensation reactions of ortho-aminophenols [22]. The electrochemical approach proceeds in the absence of stoichiometric oxidants, relying instead on electrochemically generated TEMPO cation radicals to facilitate the desired transformations [22]. This method provides a sustainable alternative to traditional oxidative coupling reactions while maintaining excellent selectivity and functional group tolerance [22].
Dehydrogenative synthesis methodologies using TEMPO as the sole oxidant have demonstrated remarkable efficiency in producing N-functionalized 2-aminophenols from cyclohexanones and amines [23]. This approach operates under transition metal-free conditions and incorporates amino and hydroxyl groups into aromatic rings in a single synthetic operation [23]. The method exhibits wide substrate scope and excellent functional group tolerance, making it suitable for late-stage modification of complex natural products and pharmaceuticals [23]. A particularly noteworthy aspect of this methodology is the identification of water's protective role in preventing overoxidation of the aminophenol products [23].
Metal-free synthesis protocols for 2-aminophenol have emerged as highly attractive alternatives to traditional transition metal-catalyzed approaches, offering economic and environmental advantages while maintaining synthetic efficiency. The development of sulfurized graphene as a metal-free catalyst for the reduction of 4-nitrophenol to 4-aminophenol represents a significant breakthrough in sustainable synthesis [33]. This approach utilizes sulfur-doped graphene nanomaterials prepared through ball-milling methods, achieving efficient catalytic reduction using sodium borohydride as the reducing agent [33].
The sulfurized graphene catalyst exhibits flake-like morphology with average particle sizes of 100 nanometers and sulfur doping levels of 3.4 atomic percent [33]. The sulfur doping creates asymmetric electron density distribution within the carbon framework, providing high catalytic activity for the reduction transformation [33]. This metal-free approach eliminates concerns related to metal contamination and catalyst recovery while demonstrating excellent performance under optimized reaction conditions [33].
Nitrogen-doped porous carbons have been developed as efficient metal-free catalysts for aminophenol synthesis through hydrogenation of chloro-nitrobenzene substrates [35]. These catalysts are synthesized from mixtures of melamine as nitrogen and carbon sources combined with calcium chloride as a templating agent [35]. The nitrogen doping introduces defects in the carbon matrix that serve as active catalytic sites, while the porous structure provides enhanced substrate accessibility [35]. The nitrogen atoms, with their higher electronegativity compared to carbon, create charge redistribution that favors hydrogen molecule activation and nitro group reduction [35].
Organocatalytic approaches utilizing hindered aminophenol catalysts have demonstrated high efficiency in asymmetric addition reactions [36]. These small organic molecules serve as versatile catalysts through intermolecular hydrogen bonding interactions with substrates, assembling configurationally stable transition structures [36]. The aminophenol organocatalysts enable highly enantioselective nucleophilic additions while avoiding the use of expensive transition metals [36]. This approach has proven particularly effective for the synthesis of chiral homoallylic amines and related nitrogen-containing compounds [36].
Cascade reaction methodologies for 2-aminophenol synthesis have revolutionized synthetic efficiency by enabling multiple bond-forming and bond-breaking events in single reaction vessels. Copper-catalyzed cascade reactions involving [1] [3]-rearrangement, oxa-Michael addition, and aromatization sequences provide efficient access to meta-aminophenol derivatives [39]. These transformations proceed through initial [1] [3]-rearrangement of N-alkoxy-2-methylanilines, where the alkoxy group migrates from the nitrogen atom to the methyl-substituted ortho position [39].
The copper-catalyzed cascade generates functionalized ortho-quinol imine intermediates that undergo subsequent oxa-Michael reactions with alcohol nucleophiles [39]. This sequence provides a direct route to meta-aminophenol derivatives with excellent functional group tolerance and good to high yields [39]. The methodology employs N-heterocyclic carbene-ligated cationic copper catalysts that efficiently promote the rearrangement step while maintaining compatibility with diverse substrate structures [39].
Palladium-catalyzed tandem reactions involving ortho-aminophenols, bromoalkynes, and isocyanides represent another powerful cascade approach for synthesizing aminophenol-containing heterocycles [40]. This methodology proceeds through migratory insertion of isocyanides into vinyl-palladium intermediates as a key mechanistic step [40]. The cascade sequence enables the construction of complex 4-amine-benzo[b] [1] [4]oxazepine structures in a single synthetic operation [40].
Reaction Type | Catalyst System | Substrate Scope | Yield Range | Reference |
---|---|---|---|---|
[1] [3]-Rearrangement/oxa-Michael | IPrCuBr/AgSbF₆ | N-alkoxy-2-methylanilines | 85-95% | [39] |
Tandem Aminophenol Coupling | Pd(II) catalysts | Aminophenols/bromoalkynes | 60-85% | [40] |
Dehydrogenative Synthesis | TEMPO (metal-free) | Cyclohexanones/amines | 70-90% | [23] |
Electrochemical Coupling | TEMPO electrocatalyst | ortho-Aminophenols | 65-80% | [22] |
Cascade aryne aminoarylation provides a transition metal-free approach to hindered 3-amino-2-aryl phenols through nucleophilic addition followed by Smiles-Truce rearrangement [42]. This methodology utilizes aryne intermediates generated from fluoride-induced elimination of trimethylsilyl aryl triflates [42]. The cascade sequence creates sterically hindered biaryl aminophenols that are typically challenging to synthesize using conventional transition metal catalysis [42]. The reaction proceeds under mild conditions at room temperature using simple base treatment, making it operationally convenient and environmentally friendly [42].
Irritant;Health Hazard